4-Fluoro-3-methylphenylacetic acid
Overview
Description
4-Fluoro-3-methylphenylacetic acid is an organic compound with the molecular formula C9H9FO2. It is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether. This compound is used as an intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals .
Preparation Methods
The preparation of 4-Fluoro-3-methylphenylacetic acid can be achieved through the fluorination of 4-methylphenylacetyl chloride or 4-methylphenylacetonitrile . The specific reaction conditions and steps can be adjusted according to actual needs and related laboratory equipment. Industrial production methods typically involve the use of fluorinating agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluoro-3-methylphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
4-Fluoro-3-methylphenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylphenylacetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Fluoro-3-methylphenylacetic acid can be compared with other similar compounds, such as:
- 4-Fluoro-3-methylbenzoic acid
- 4-Fluoro-3-methylphenylacetyl chloride
- 4-Fluoro-3-methylphenylacetonitrile These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of a fluorine atom and a methyl group on the phenylacetic acid backbone, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDGZGNZGMJNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653458 | |
Record name | (4-Fluoro-3-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000520-92-2 | |
Record name | (4-Fluoro-3-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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